molecular formula C23H21N3O3S B2410036 N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207026-02-5

N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2410036
CAS RN: 1207026-02-5
M. Wt: 419.5
InChI Key: ZZJXSIHHAWSMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthetic Methodologies for β-Lactam Antibiotics : A key intermediate for β-lactam antibiotic production was synthesized through a practical method, indicating the compound's relevance in antibiotic synthesis (Cainelli, Galletti, & Giacomini, 1998) source.
  • Radiosynthesis for PET Imaging : A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides was developed as selective ligands for the translocator protein (18 kDa), with one compound designed for fluorine-18 labeling, enabling in vivo imaging with PET (Dollé et al., 2008) source.
  • Anion Coordination by Amide Derivatives : The spatial orientation of certain amide derivatives was analyzed in relation to anion coordination, demonstrating the structural flexibility and potential for creating channel-like structures through self-assembly (Kalita & Baruah, 2010) source.

Antimicrobial Activity

  • Thienopyrimidine Linked Rhodanine Derivatives : A series of thienopyrimidine tagged rhodanine derivatives showed significant in vitro antimicrobial activity, indicating their potential as antibacterial and antifungal agents (Kerru et al., 2019) source.

Anticancer Activity

  • In Vitro Cytotoxic Activity : Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for their anticancer activity, showing appreciable growth inhibition against several cancer cell lines (Al-Sanea et al., 2020) source.

Drug Metabolism and Pharmacokinetics

  • Comparative Metabolism of Chloroacetamide Herbicides : The metabolism of various chloroacetamide herbicides and their metabolites was studied in human and rat liver microsomes, shedding light on metabolic activation pathways that may be relevant for understanding the biotransformation of related acetamide compounds (Coleman et al., 2000) source.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-15-6-4-5-7-19(15)25-20(27)12-26-14-24-21-18(13-30-22(21)23(26)28)16-8-10-17(29-2)11-9-16/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJXSIHHAWSMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

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